sPNAE
Description
Plasmanyl-(N-acyl)-ethanolamine (sPNAE), a semisynthetic alkyl-phospholipid, is a novel anticancer agent targeting protein kinase C (PKC). Structurally, it is defined as 1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)-ethanolamine . This compound inhibits PKC activity in a dose-dependent manner, with a competitive inhibition constant (Kᵢ) of 20 µM against phosphatidylserine . Its metabolite, lyso-PNAE, also exhibits PKC inhibitory activity, though its potency and mechanism differ slightly .
This compound disrupts phorbol ester binding in human melanoma BRO cells, reducing affinity (K'd from 0.5 nM to 1.6 nM; K"d from 72 nM to 557 nM) without significantly altering binding site numbers (B'max: ~4.6×10⁴ to 4×10⁴; B"max: ~2.9×10⁵ to 1.9×10⁵) . This suggests this compound modulates PKC signaling by interfering with ligand-receptor interactions rather than receptor availability. Furthermore, this compound synergizes with cis-diamminedichloroplatinum(II) (cisplatin), enhancing antiproliferative effects in BRO cells by 1.5–2.5-fold compared to cisplatin alone .
Properties
CAS No. |
104672-13-1 |
|---|---|
Molecular Formula |
C55H108NO8P |
Molecular Weight |
942.4 g/mol |
IUPAC Name |
[(2R)-1-[2-(hexadecanoylamino)ethoxy-hydroxyphosphoryl]oxy-3-hexadecoxypropan-2-yl] (Z)-octadec-9-enoate |
InChI |
InChI=1S/C55H108NO8P/c1-4-7-10-13-16-19-22-25-27-29-32-35-38-41-44-47-55(58)64-53(51-61-49-45-42-39-36-33-30-26-23-20-17-14-11-8-5-2)52-63-65(59,60)62-50-48-56-54(57)46-43-40-37-34-31-28-24-21-18-15-12-9-6-3/h25,27,53H,4-24,26,28-52H2,1-3H3,(H,56,57)(H,59,60)/b27-25-/t53-/m1/s1 |
InChI Key |
PSYGBOABGWIDHH-UCNYNZSPSA-N |
SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Isomeric SMILES |
CCCCCCCCCCCCCCCCOC[C@H](COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCC/C=C\CCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCOCC(COP(=O)(O)OCCNC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCC=CCCCCCCCC |
Synonyms |
1-O-octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine plasmanyl-(N-acyl)ethanolamine sPNAE |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine typically involves the following steps:
Preparation of the glycerol backbone: The glycerol backbone is first prepared by protecting the hydroxyl groups and then selectively deprotecting the sn-1 position.
Introduction of the ether bond: An alkylation reaction is performed to introduce the octadecyl group at the sn-1 position.
Acylation at the sn-2 position: The oleoyl group is introduced at the sn-2 position through an esterification reaction.
Phosphorylation and N-palmitoylation:
Industrial Production Methods
These optimizations may include the use of more efficient catalysts, improved purification techniques, and automated reaction setups .
Chemical Reactions Analysis
Types of Reactions
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine can undergo various chemical reactions, including:
Oxidation: The oleoyl group can be oxidized to form epoxides or hydroxylated derivatives.
Reduction: The compound can be reduced to remove double bonds in the oleoyl group.
Substitution: The N-palmitoyl group can be substituted with other acyl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include epoxides, hydroxylated derivatives, reduced forms of the compound, and various substituted derivatives .
Scientific Research Applications
1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of ether phospholipids in various chemical reactions.
Biology: The compound is studied for its role in cell membrane structure and function, particularly in relation to its effects on membrane fluidity and signaling pathways.
Medicine: It has shown potential as an antitumor agent, with studies indicating its ability to inhibit the growth of certain cancer cell lines.
Industry: The compound is used in the development of drug delivery systems and as a component in specialized lipid formulations
Mechanism of Action
The mechanism of action of 1-O-Octadecyl-2-oleoyl-sn-glycero-3-phospho-(N-palmitoyl)ethanolamine involves its incorporation into cell membranes, where it can alter membrane fluidity and affect various signaling pathways. The compound has been shown to inhibit the viability of tumor cells, possibly through the disruption of membrane integrity and interference with cell signaling processes .
Comparison with Similar Compounds
Tables
Table 1. Phorbol Ester Binding Parameters in BRO Cells
| Condition | K'd (nM) | K"d (nM) | B'max (sites/cell) | B"max (sites/cell) |
|---|---|---|---|---|
| Control | 0.5 | 72 | 4.6×10⁴ | 2.9×10⁵ |
| This compound-treated | 1.6 | 557 | 4.0×10⁴ | 1.9×10⁵ |
Table 2. Synergistic Antiproliferative Activity
| Treatment | IC₅₀ (Cisplatin Alone) | IC₅₀ (Combination) | Enhancement Factor |
|---|---|---|---|
| Cisplatin + this compound | 12 µM | 5–8 µM | 1.5–2.5× |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
